

Synthesis and Purification of HCV Peptide (131-140) for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **HCV Peptide (131-140)**

Cat. No.: **B15139664**

[Get Quote](#)

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and purification of the Hepatitis C Virus (HCV) core protein peptide fragment 131-140, with the amino acid sequence Ala-Asp-Leu-Met-Gly-Tyr-Ile-Pro-Leu-Val (ADLMGYIPLV). This peptide is a known epitope for cytotoxic T lymphocytes and is frequently utilized in HCV-related immunological research.[\[1\]](#)[\[2\]](#) The following protocols are based on established solid-phase peptide synthesis (SPPS) and purification methodologies.

Introduction

The **HCV peptide (131-140)** is a crucial tool for studying the cellular immune response to the Hepatitis C virus. Its hydrophobic nature presents specific challenges during synthesis and purification. The protocols outlined below are optimized to address these challenges, ensuring a high-purity final product suitable for sensitive research applications. The synthesis is based on the widely used Fmoc/tBu strategy, and purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary

The following tables summarize representative quantitative data for the synthesis and purification of **HCV Peptide (131-140)**.

Table 1: Synthesis Parameters and Yield

Parameter	Value
Synthesis Scale	0.25 mmol
Resin	Pre-loaded Fmoc-Val-Wang resin
Coupling Reagent	HBTU/HOBt
Deprotection Reagent	20% Piperidine in DMF
Cleavage Cocktail	TFA/TIS/H ₂ O (95:2.5:2.5)
Crude Peptide Yield	~75-85%
Purified Peptide Yield	~30-40% (of crude)

Table 2: Purification and Characterization

Parameter	Value
Purification Method	Reverse-Phase HPLC
Column	C18, 5 µm, 100 Å
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	20-60% B over 30 min
Purity (by analytical HPLC)	>98%
Identity Confirmation	Electrospray Ionization Mass Spectrometry (ESI-MS)
Observed Mass (m/z)	[M+H] ⁺ ≈ 1091.3 Da
Theoretical Mass	1090.3 Da

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of HCV Peptide (131-140)

This protocol describes the manual synthesis of the ADLMGYIPLV peptide using the Fmoc/tBu strategy.

Materials:

- Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Met-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Pro-OH
- Pre-loaded Fmoc-Val-Wang resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- HOBT (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Deionized Water
- Diethyl ether

Procedure:

- Resin Swelling: Swell the pre-loaded Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

- Fmoc Deprotection:
 - Drain the DMF.
 - Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
- Amino Acid Coupling:
 - In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBr (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the amino acid solution and mix.
 - Add the activated amino acid solution to the resin and agitate for 2 hours.
 - Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
 - Wash the resin with DMF (3x) and DCM (3x).
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence (Leu, Pro, Ile, Tyr, Gly, Met, Leu, Asp, Ala).
- Final Deprotection: After the final coupling, repeat the Fmoc deprotection step (step 2) to remove the N-terminal Fmoc group.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

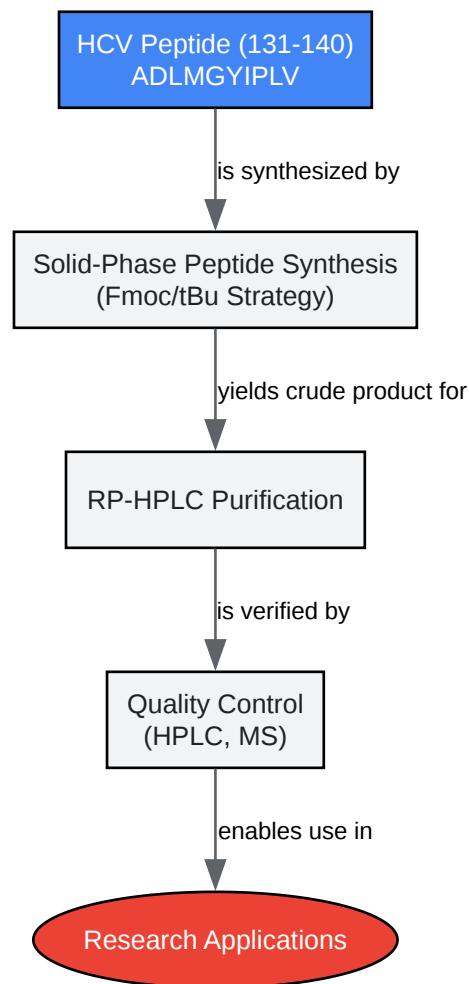
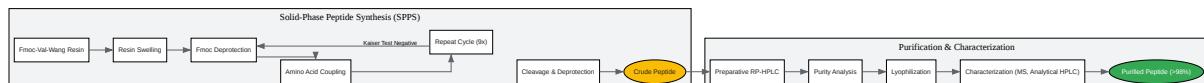
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.

Purification of HCV Peptide (131-140) by RP-HPLC

Materials:

- Crude HCV Peptide (131-140)
- Deionized water
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 reverse-phase HPLC column

Procedure:



- Sample Preparation: Dissolve the crude peptide in a minimal amount of a solution containing 50% acetonitrile in water with 0.1% TFA.
- HPLC Setup:
 - Equilibrate the C18 column with a mobile phase of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).
- Purification:
 - Inject the dissolved crude peptide onto the column.
 - Elute the peptide using a linear gradient of 20% to 60% Solvent B over 30 minutes at a flow rate of 1 mL/min.

- Monitor the elution profile at 220 nm and 280 nm.
- Collect fractions corresponding to the major peak.
- Purity Analysis:
 - Analyze the collected fractions using analytical RP-HPLC with a similar gradient to confirm purity.
 - Pool the fractions with a purity of >98%.
- Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization

- Mass Spectrometry: Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the molecular weight.
- Analytical HPLC: Determine the final purity of the peptide by analytical RP-HPLC.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [Synthesis and Purification of HCV Peptide (131-140) for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15139664#synthesis-and-purification-of-hcv-peptide-131-140-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com